Product packaging for Pyrrolidin-3-amine hydrochloride(Cat. No.:CAS No. 122458-34-8)

Pyrrolidin-3-amine hydrochloride

Cat. No.: B039479
CAS No.: 122458-34-8
M. Wt: 122.6 g/mol
InChI Key: NPPLFOLRHWBLKV-UHFFFAOYSA-N
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Description

Pyrrolidin-3-amine hydrochloride is a versatile and valuable chiral amine building block extensively utilized in medicinal chemistry and drug discovery research. This compound features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle, which serves as a crucial scaffold for constructing pharmacologically active molecules. The 3-amine functional group provides a primary handle for further chemical derivatization, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. Its primary research value lies in its role as a precursor for the synthesis of various biologically active targets, including protease inhibitors, GPCR ligands, and enzyme modulators.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11ClN2 B039479 Pyrrolidin-3-amine hydrochloride CAS No. 122458-34-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPLFOLRHWBLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60639850
Record name Pyrrolidin-3-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103831-11-4, 122458-34-8
Record name 3-Pyrrolidinamine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103831-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Pyrrolidin 3 Amine Hydrochloride

Strategies for Chiral Synthesis of Pyrrolidin-3-amine Hydrochloride and its Enantiomers

The construction of chiral pyrrolidines can be approached by either functionalizing an existing prochiral ring or by building the ring from acyclic precursors in a stereocontrolled manner. nih.govnih.gov

Stereoselective alkylation involves the addition of an alkyl group to a prochiral pyrrolidine (B122466) derivative, often by forming a chiral enolate. A prominent strategy is the asymmetric lithiation of N-Boc-pyrrolidine using a chiral ligand like (−)-sparteine complexed with s-BuLi. nih.gov This creates a configurationally stable lithiated species that can react with various electrophiles to yield enantioenriched 2-substituted pyrrolidines. nih.gov However, challenges with this method include the need for cryogenic temperatures and pyrophoric reagents. whiterose.ac.uk

Another approach involves the alkylation of tricyclic pyrrolidinones derived from the condensation of cyclic keto acids with chiral amino alcohols like phenylglycinol or valinol. clockss.org While phenylglycinol-derived substrates show poor yields in alkylation, those derived from valinol and norephedrine (B3415761) can be alkylated with moderate to good efficiency (65-81% yields). clockss.org

Dynamic kinetic resolution (DKR) offers an alternative pathway to obtain a single enantiomer from a racemic mixture with a theoretical 100% yield. mdpi.com This process combines the enzymatic resolution of a racemic alcohol with in-situ racemization of the slower-reacting enantiomer, typically using a metal catalyst. mdpi.com For instance, a racemic alcohol can be resolved by a lipase, which preferentially acylates one enantiomer, while a ruthenium or iron catalyst racemizes the remaining alcohol, allowing for its conversion as well. mdpi.com

Table 1: Comparison of Chiral Synthesis Strategies

Method Description Key Reagents/Catalysts Advantages Challenges
Asymmetric Lithiation Enantioselective deprotonation of N-Boc-pyrrolidine followed by electrophilic quenching. nih.gov s-BuLi, (−)-sparteine Versatile for accessing enantioenriched pyrrolidines. nih.gov Requires cryogenic temperatures and pyrophoric reagents. whiterose.ac.uk
Alkylation of Chiral Auxiliaries Alkylation of pyrrolidinones derived from chiral amino alcohols. clockss.org Valinol, Norephedrine Good yields for specific auxiliaries (65-81%). clockss.org Substrate-dependent efficiency; potential for side reactions. clockss.org

| Dynamic Kinetic Resolution (DKR) | Combination of enzymatic kinetic resolution and in-situ metal-catalyzed racemization. mdpi.com | Lipase, Ru or Fe catalysts | High theoretical yield (up to 100%). mdpi.com | Requires compatibility between enzyme and metal catalyst. |

Asymmetric cyclization reactions are powerful tools for constructing the pyrrolidine ring with high stereocontrol. The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a cornerstone of pyrrolidine synthesis. nih.govresearchgate.netrsc.org These reactions can be catalyzed by metal complexes, such as those of copper, to produce highly substituted pyrrolidines with excellent stereoselectivity (up to >99% ee). researchgate.netrsc.org

A "clip-cycle" strategy has been developed for the asymmetric synthesis of disubstituted pyrrolidines. whiterose.ac.ukacs.org This method involves "clipping" a Cbz-protected bis-homoallylic amine to a thioacrylate via alkene metathesis. The subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, forms the pyrrolidine ring with high enantioselectivity. whiterose.ac.ukacs.org

Other notable cyclization methods include:

Hydrozirconation-Cyclization: A tandem sequence where N-allyl oxazolidines undergo hydrozirconation followed by a Lewis acid-mediated cyclization to diastereoselectively form pyrrolidines. nih.gov

Mannich Reaction and Iodocyclization: A diastereoselective Mannich reaction between a chiral sulfinimine and an enolate, followed by iodocyclization, is used to forge the pyrrolidine ring stereoselectively. nih.gov

The choice of catalyst is crucial for achieving high enantioselectivity in pyrrolidine synthesis. A wide array of catalytic systems have been developed, spanning organocatalysis, biocatalysis, and transition-metal catalysis.

Organocatalysis: Chiral Brønsted acids, such as imidodiphosphorimidates (IDPi), can catalyze the intramolecular hydroamination of alkenes to provide pyrrolidines with quaternary stereocenters in high yield and enantioselectivity. chemrxiv.org Organo-SOMO (Singly Occupied Molecular Orbital) catalysis enables the rapid construction of enantioenriched pyrrolidines from β-amino aldehydes and simple olefins. nih.gov

Biocatalysis: Imine reductases (IREDs) have been successfully employed for the enantioselective reduction of cyclic imines to produce chiral pyrrolidines. researchgate.net Using either (R)- or (S)-selective IREDs, various 2-aryl-substituted pyrrolidines can be synthesized with excellent enantioselectivity (>99% ee) and good yields (60-80%). researchgate.net

Transition-Metal Catalysis: Chiral gold(I) complexes have been used in the intramolecular [4+2] cycloaddition of arylalkynes with alkenes. nih.gov Copper(I) catalyst systems are effective for the enantioselective 1,3-dipolar cycloaddition of azomethine ylides, affording tetrasubstituted pyrrolidines in high yield (78%) and purity (99%). researchgate.net Iridium complexes are used in "borrowing hydrogen" methodology to synthesize pyrrolidinols from primary amines and triols like 1,2,4-butanetriol. researchgate.net

Table 2: Overview of Enantioselective Catalytic Systems

Catalyst Type Reaction Example Catalyst Reported Selectivity Source
Organocatalyst Intramolecular Hydroamination Imidodiphosphorimidate (IDPi) High enantioselectivity chemrxiv.org
Biocatalyst Asymmetric Imine Reduction Imine Reductase (IRED) >99% ee researchgate.net
Transition Metal [3+2] Cycloaddition Copper(I) / (S,Rp)-16b ligand >99% ee researchgate.net
Transition Metal [4+2] Cycloaddition Chiral Gold(I) Complexes 91:9 to 94:6 er nih.gov

| Transition Metal | Borrowing Hydrogen | Iridium(III) Complex | - | researchgate.net |

Utilizing readily available chiral starting materials from the "chiral pool" is an efficient strategy for synthesizing optically pure compounds. L-aspartic acid and trans-4-hydroxy-L-proline are common precursors for (S)-Pyrrolidin-3-amine hydrochloride. researchgate.netgoogle.com

A synthesis starting from L-aspartic acid involves several steps:

Formation of N-Formyl-L-aspartic anhydride.

Acylation, esterification, reduction, and ring-closing to yield (S)-1-benzylpyrrolidin-3-amine.

Final debenzylation to obtain (S)-(+)-3-Aminopyrrolidine dihydrochloride (B599025), with a total yield of 62.8%. researchgate.net

A route starting from trans-4-hydroxyl-L-proline proceeds through a different pathway that leverages a configuration inversion:

Decarboxylation to produce (R)-3-hydroxypyrrolidine.

Protection of the nitrogen with a tert-butoxycarbonyl (N-Boc) group.

Sulfonylation of the hydroxyl group, followed by an SN2 reaction with sodium azide (B81097), which inverts the stereocenter.

Reduction of the azide to an amine and removal of the Boc group with hydrochloric acid to yield the target product. google.com

Trans-4-hydroxy-L-proline itself is widely produced through the fermentation of microorganisms like Escherichia coli and Corynebacterium glutamicum, which have been engineered to express proline hydroxylase enzymes. nih.gov

Innovative Synthetic Routes and Reaction Pathway Design

Modern synthetic chemistry prioritizes atom economy, step efficiency, and the generation of molecular complexity in a single operation.

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot operation, are highly efficient for building complex molecules like pyrrolidine derivatives. acs.orgtandfonline.comtandfonline.com These reactions avoid the isolation of intermediates, saving time and reducing waste. nih.gov

One such MCR involves the reaction of an optically active phenyldihydrofuran, an N-tosylimino ester, and a silane (B1218182) reagent in the presence of TiCl4. acs.org This one-pot operation constructs a highly substituted pyrrolidine derivative as a single diastereomer in good yield. acs.org Another key MCR strategy is the [3+2] cycloaddition involving azomethine ylides, which can be generated in situ from the reaction of an amino acid ester and an aldehyde. tandfonline.com These ylides then react with a dipolarophile to form the pyrrolidine ring. tandfonline.com

Intramolecular Amination and Cycloaddition Approaches

The construction of the pyrrolidine ring is a cornerstone of many synthetic strategies. rsc.orgrsc.org Intramolecular amination and cycloaddition reactions represent powerful, atom-economic methods for creating this five-membered saturated heterocycle. acs.orgresearchgate.net

Intramolecular Amination: This approach involves the formation of a carbon-nitrogen bond within a single molecule to close the ring. Recent advancements have focused on the challenging amination of unactivated C(sp³)-H bonds. For instance, copper-catalyzed methods have been shown to effectively produce pyrrolidines from accessible substrates with high regio- and chemoselectivity under mild conditions. organic-chemistry.org Another innovative strategy employs an iridium-catalyzed "borrowing hydrogen" methodology, which allows for the direct synthesis of functionalized pyrrolidines from primary amines and triols like 1,2,4-butanetriol. researchgate.net This process involves the temporary oxidation of an alcohol to an aldehyde, condensation with an amine to form an imine, and subsequent intramolecular cyclization and reduction. researchgate.net Biocatalytic approaches are also emerging, using engineered enzymes like cytochrome P411 variants to catalyze the intramolecular insertion of nitrenes into C(sp³)–H bonds, offering excellent enantioselectivity and catalytic efficiency. escholarship.orgcaltech.edu

Cycloaddition Reactions: The [3+2] cycloaddition is one of the most direct and efficient methods for pyrrolidine synthesis. umich.edunih.gov This reaction typically involves an azomethine ylide (a 1,3-dipole) reacting with an alkene (a dipolarophile). rsc.orgnih.gov These reactions are powerful because they can construct the pyrrolidine ring and control up to four stereocenters in a single, atom-economic step. acs.orgunife.it The generation of the requisite azomethine ylides can be achieved through various methods, including the decarboxylation of amino acids or the reductive activation of tertiary amides using catalysts like Vaska's complex. unife.itmdpi.com The choice of catalyst, such as Ag(I) or Cu(I), can influence the stereochemical outcome of the cycloaddition, leading to either endo- or exo-products, respectively. nih.gov

MethodKey FeaturesTypical PrecursorsCatalyst/Reagent ExamplesReference
Intramolecular C-H AminationDirect functionalization of C(sp³)-H bonds; high regioselectivity.N-chlorosulfonamides, Alkyl azidesCopper salts, Engineered Cytochrome P411 organic-chemistry.orgescholarship.orgresearchgate.net
Borrowing Hydrogen AnnulationAtom-efficient; uses simple diols/triols and amines.1,2,4-Butanetriol, Primary aminesIridium complexes (e.g., Cp*Ir) organic-chemistry.orgresearchgate.net
[3+2] Dipolar CycloadditionHigh atom economy; stereocontrolled formation of multiple chiral centers.Azomethine ylides (from imines, amides), AlkenesAg(I), Cu(I), Rhodium complexes rsc.orgnih.govnih.gov

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for synthesizing amines, including the 3-amino functionality on a pyrrolidine ring. libretexts.orgd-nb.info The process generally involves two sequential steps: the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, followed by the reduction of this intermediate to the corresponding amine. libretexts.orgmasterorganicchemistry.com

For the synthesis of Pyrrolidin-3-amine, this strategy can be applied by starting with a suitable pyrrolidin-3-one precursor. The ketone group is reacted with an ammonia (B1221849) source to form the 3-imine derivative, which is then reduced. A key advantage of this method is its control over the degree of alkylation, avoiding the multiple alkylation issues often seen with direct alkylation of amines. masterorganicchemistry.com

A variety of reducing agents can be employed, with their selection depending on the substrate's functional group tolerance. masterorganicchemistry.com While powerful reductants like lithium aluminum hydride can be used, milder and more selective agents are often preferred. youtube.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are capable of reducing the iminium ion intermediate in the presence of the starting ketone, allowing the reaction to be performed in a single pot. masterorganicchemistry.comyoutube.com Recent research has also focused on developing more sustainable catalysts, such as those based on earth-abundant metals like iron, for the reductive amination of ketones with aqueous ammonia. d-nb.info

Strategic Derivatization of Pyrrolidine Scaffolds for Functionalization

In many synthetic campaigns, it is more efficient to start with a pre-existing, optically pure pyrrolidine ring and introduce the desired functionality, rather than constructing the ring from acyclic precursors. nih.gov This approach leverages the readily available "chiral pool" of pyrrolidine-based molecules.

Proline and 4-hydroxyproline (B1632879) are common and inexpensive starting materials for this purpose. nih.gov Their inherent chirality provides a scaffold upon which further modifications can be built stereoselectively. For example, the synthesis of complex molecules often begins with the reduction of proline to (S)-prolinol, which can then be used in subsequent condensation or alkylation reactions. nih.gov

Functionalization can be achieved through a variety of reactions targeting different positions on the pyrrolidine ring. For instance, a 3-oxo-pyrrolidone can be converted to a 3-amino-pyrrolidone via imine formation and subsequent reduction, directly installing the desired amine group. chemrxiv.org The nitrogen atom of the pyrrolidine ring itself can be derivatized, and its basicity can be influenced by substituents at the C-2 position. nih.gov Advanced methods like organocatalytic [3+2] cycloadditions using imines derived from amino acid esters allow for the creation of highly substituted and functionalized pyrrolidine derivatives in a controlled manner. eurekaselect.com

Starting ScaffoldDerivatization StrategyTarget FunctionalityReference
Proline / 4-HydroxyprolineReduction, Alkylation, Amidation(S)-Prolinol, Substituted amides nih.gov
Pyrrolidin-3-oneReductive AminationPyrrolidin-3-amine chemrxiv.orggoogle.com
Amino Acid EstersOrganocatalytic [3+2] CycloadditionHighly substituted chiral pyrrolidines mdpi.comeurekaselect.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceutical intermediates. nih.gov This involves a conscious effort to improve sustainability by using safer chemicals, reducing energy consumption, and minimizing waste. numberanalytics.com

Implementation of Environmentally Benign Solvents and Reagents

A major focus of green chemistry is the replacement of volatile, toxic, and flammable organic solvents with more environmentally benign alternatives. researchgate.net Traditional solvents like N-methyl-2-pyrrolidone (NMP) are facing increasing restrictions due to their toxicity. nih.gov

Research has identified several greener substitutes:

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. It has been shown to be a viable medium for many reactions, including catalytic processes for amine synthesis. d-nb.inforesearchgate.net

Bio-derived Solvents: Dihydrolevoglucosenone (Cyrene™) and γ-valerolactone (GVL) are biodegradable solvents derived from cellulose (B213188) and have shown comparable performance to NMP in certain applications. nih.gov

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Pyrrolidinium-based protic ionic liquids (PyrrILs) have been developed as low-toxicity, reusable catalysts for reactions like Knoevenagel condensations, often under solvent-free conditions. rsc.org

The use of safer reagents, such as replacing hazardous oxidants or reductants with catalytic systems, also contributes to a greener synthetic process. scholarsresearchlibrary.com

Application of Flow Chemistry and Continuous Manufacturing Techniques

Continuous manufacturing (CM) offers significant advantages over traditional batch processing for producing chemical substances. procegence.com By moving from large batch reactors to smaller, continuous flow systems, processes become more efficient, safer, and more consistent. procegence.com

Key benefits of CM include:

Process Intensification: Smaller reactor volumes lead to a reduced manufacturing footprint, lower energy consumption, and better resource utilization. procegence.com

Enhanced Safety: The small hold-up volume in continuous reactors minimizes the risk associated with handling hazardous reagents or unstable intermediates. procegence.com

Consistent Quality: Automated control of process parameters ensures a more consistent product quality compared to batch-to-batch variability. procegence.com

Platform for New Chemistry: Flow chemistry enables the use of reaction conditions (e.g., high temperature or pressure) that are difficult or unsafe to implement on a large batch scale, opening up new synthetic routes. procegence.com

Robust and flexible chemical reactions, such as those used in the strategic derivatization of pyrrolidine scaffolds, are well-suited for adaptation to continuous flow systems. nih.gov

Optimization of Waste Reduction and Atom Economy in Synthetic Protocols

A core principle of green chemistry is to design syntheses that maximize the incorporation of all materials used in the process into the final product. numberanalytics.com This concept is quantified by atom economy , which measures the efficiency of a reaction in converting reactant atoms to product atoms. numberanalytics.com

Strategies to improve atom economy and reduce waste include:

Favoring Addition and Cycloaddition Reactions: Reactions like the [3+2] cycloaddition are inherently atom-economical as they combine multiple components into a single product with few or no byproducts. researchgate.netmdpi.com

Using Catalytic Processes: Catalytic reactions, such as the "borrowing hydrogen" methodology, are preferable to stoichiometric ones because they reduce the amount of reagent waste. researchgate.net

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Advanced Spectroscopic and Structural Elucidation of Pyrrolidin 3 Amine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Pyrrolidin-3-amine hydrochloride in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed insights into the chemical environment, connectivity, and spatial arrangement of each atom.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide the foundational data for its structural assignment. In a typical deuterated solvent like D₂O or DMSO-d₆, the protonated amine and the pyrrolidinium (B1226570) ring protons exhibit characteristic chemical shifts. The presence of the hydrochloride salt influences the electronic environment, generally leading to a downfield shift of adjacent protons compared to the free base.

To definitively assign these resonances and understand the connectivity within the molecule, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the methine proton at the C3 position and the adjacent methylene (B1212753) protons at C2 and C4. Further correlations would be observed between the protons on C2 and the nitrogen-bound proton, as well as between the protons on C4 and C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and their attached carbon atoms. It is crucial for assigning the ¹³C spectrum. Each CH, CH₂, and CH₃ group would produce a cross-peak, linking the proton and carbon chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, typically within 5 Å. NOESY is particularly valuable for determining stereochemistry and conformational preferences. For the pyrrolidine (B122466) ring, NOESY can reveal the spatial relationships between the C3 proton and other protons on the ring, helping to define the ring's puckering and the orientation of the amine substituent. rsc.orgacs.org

The expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds, are presented in the table below.

Atom ¹H Chemical Shift (ppm, expected) ¹³C Chemical Shift (ppm, expected) Key 2D NMR Correlations (Expected)
H3 ~3.5 - 4.0~48 - 52COSY: H2, H4; HSQC: C3; NOESY: H2, H4, H5
H2, H5 ~3.2 - 3.8~45 - 50 (C2), ~44 - 48 (C5)COSY: H3, NH; HSQC: C2, C5; NOESY: H3, H4
H4 ~2.0 - 2.5~30 - 35COSY: H3, H5; HSQC: C4; NOESY: H2, H3, H5
NH/NH₃⁺ Variable, broad-COSY: H2, H3

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" or "twist" forms. Variable-temperature (VT) NMR studies are instrumental in probing these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. rsc.org

For this compound, as the temperature is lowered, the rate of interconversion between different ring conformers may slow down sufficiently to be observed on the NMR timescale. This can lead to the broadening and eventual splitting of signals into distinct sets for each conformer. Analysis of this data allows for the determination of the energy barriers (ΔG‡) for ring inversion and the relative populations of the dominant conformers. Such studies on related pyrrolidine derivatives have revealed energy barriers in the range of 10–12 kcal/mol for ring puckering.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule with high precision. Using soft ionization techniques such as Electrospray Ionization (ESI), this compound can be readily ionized, typically forming the [M+H]⁺ cation (where M is the free base, pyrrolidin-3-amine).

The instrument measures the mass-to-charge ratio (m/z) of this ion to four or more decimal places, allowing for the calculation of a unique elemental formula. This precise mass measurement serves as an unambiguous confirmation of the compound's molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Parameter Value
Molecular Formula C₄H₁₁ClN₂
Molecular Weight (as HCl salt) 122.60 g/mol
Free Base Formula (C₄H₁₀N₂) 86.0844 g/mol
Expected [M+H]⁺ (for free base) 87.0917 m/z
Technique ESI-HRMS

Vibrational Spectroscopy (IR) for Functional Group Identification and Characterization

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an effective method for identifying the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds present.

Key expected vibrational frequencies are detailed in the table below. The broad and complex absorptions in the 3400-2400 cm⁻¹ range are particularly indicative of an amine salt.

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
N-H Stretch (Ammonium) ~3200 - 2800 (broad)Stretching vibrations of the -NH₃⁺ group.
C-H Stretch (Aliphatic) ~2960 - 2850Stretching of C-H bonds in the pyrrolidine ring.
N-H Bend (Ammonium) ~1600 - 1500Bending (scissoring and asymmetric) vibrations of the -NH₃⁺ group.
C-N Stretch ~1250 - 1020Stretching of the C-N bonds within the pyrrolidine ring and at the C3-amine linkage.

Solid-State Structural Analysis via X-ray Crystallography

While NMR provides detailed information about the structure in solution, X-ray crystallography offers a precise and static picture of the molecule in the solid state. This technique is the gold standard for determining the three-dimensional arrangement of atoms, including absolute stereochemistry and intermolecular interactions. nih.govunits.it

For a chiral sample of this compound (either the (R) or (S) enantiomer), single-crystal X-ray diffraction can unambiguously determine its absolute stereochemistry. The analysis provides precise bond lengths, bond angles, and torsion angles, revealing the exact puckering of the pyrrolidine ring in the crystal lattice.

Furthermore, the crystallographic data elucidates the crystal packing, showing how individual molecules of this compound are arranged relative to one another. A key feature of the structure would be the extensive network of hydrogen bonds. The ammonium (B1175870) protons (-NH₃⁺) and the pyrrolidinium proton (>NH₂⁺-) would act as hydrogen bond donors, with the chloride anion (Cl⁻) serving as the primary hydrogen bond acceptor. These interactions are fundamental to the stability and physical properties of the crystalline solid. researchgate.net

Crystallographic Parameter Description
Crystal System The geometric shape of the unit cell (e.g., monoclinic, orthorhombic).
Space Group The symmetry elements present within the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths and angles defining the repeating unit of the crystal.
Hydrogen Bonding Network The specific N-H···Cl⁻ distances and angles that define the intermolecular interactions.
Pyrrolidine Ring Conformation The precise envelope or twist conformation adopted in the solid state.

Correlation with Solution-State NMR Data for Integrated Conformational Insights

The conformational landscape of this compound in solution is primarily elucidated through the application of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The integration of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, NOESY) NMR experiments with computational modeling provides a comprehensive understanding of the molecule's three-dimensional structure and dynamic behavior. The protonation of the pyrrolidine nitrogen to form the hydrochloride salt significantly influences the ring's conformational equilibrium compared to its free base form.

In solution, the five-membered pyrrolidine ring is not planar and adopts puckered conformations to minimize torsional and angular strain. These conformations are typically described as envelope (E) or twist (T) forms. The dynamic equilibrium between these conformers can be mapped using the concept of pseudorotation. nih.govresearchgate.net The precise nature of this equilibrium—specifically, the populations of the major and minor conformers—is determined by analyzing NMR parameters, particularly vicinal proton-proton coupling constants (³JHH). nih.gov

The Karplus relationship, which correlates the magnitude of ³JHH to the dihedral angle between the coupled protons, is fundamental to this analysis. nih.gov By measuring the full set of coupling constants around the pyrrolidine ring, researchers can deduce the dihedral angles and thus model the ring's pucker. For instance, the Cγ-endo and Cγ-exo puckers, which describe the position of the C3 carbon relative to the mean plane of the ring, exhibit characteristic patterns of coupling constants that allow for their experimental identification. frontiersin.org

Detailed insights are gained by correlating experimental NMR data with data calculated for computationally optimized conformers. Using methods like Density Functional Theory (DFT), the geometries of potential low-energy conformers are calculated. researchgate.net Subsequently, their corresponding NMR chemical shifts and coupling constants are predicted. A strong correlation between the experimental data and the calculated parameters for a specific conformer (or a weighted average of several conformers) provides robust evidence for its existence in solution. frontiersin.orgresearchgate.net

Nuclear Overhauser Effect (NOE) data, obtained from 2D NOESY or ROESY experiments, are crucial for providing through-space distance information. frontiersin.org These experiments can reveal the spatial proximity of protons, helping to define the relative orientation of the aminium group at the C3 position and the puckering of the ring.

Below are illustrative tables of expected NMR data for this compound in a common NMR solvent like D₂O, where the amine and pyrrolidine nitrogen atoms are protonated.

Interactive Data Table: Illustrative ¹H NMR Data

This table presents a hypothetical ¹H NMR dataset for this compound, demonstrating the type of information used for conformational analysis. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Proton AssignmentMultiplicityChemical Shift (δ) (ppm)Coupling Constants (J) (Hz)Inferred Conformational Information
H1Multiplet3.65 - 3.78-Downfield shift indicates proximity to protonated nitrogen.
H2α, H2βMultiplet3.45 - 3.58Jgem ≈ 12.0, JvicDiastereotopic protons due to ring puckering.
H3Multiplet3.80 - 3.92JH3-H4α, JH3-H4βPosition reflects the orientation of the -NH₃⁺ group.
H4α, H4βMultiplet2.30 - 2.45Jgem ≈ 13.5, JvicSignificant chemical shift difference suggests a defined ring pucker.
H5α, H5βMultiplet3.40 - 3.52Jgem ≈ 12.0, JvicDiastereotopic protons adjacent to the primary nitrogen.

Interactive Data Table: Illustrative ¹³C NMR Data

This table provides representative ¹³C NMR chemical shifts for this compound.

Carbon AssignmentChemical Shift (δ) (ppm)Rationale
C245.8Shielded by the adjacent nitrogen atom.
C349.5Carbon bearing the aminium substituent.
C430.2Aliphatic carbon, typically the most upfield signal.
C552.1Deshielded due to proximity to the protonated nitrogen.

By analyzing the specific values of the vicinal coupling constants obtained from a high-resolution ¹H NMR spectrum, a detailed picture of the dominant conformation emerges. For example, a set of coupling constants might indicate a preference for a C2-endo envelope conformation, where the C2 atom is out of the plane defined by the other four ring atoms. The integration of this coupling constant analysis with NOE distance restraints and DFT-calculated models allows for a comprehensive and integrated conformational assignment of this compound in solution. frontiersin.org

Computational Chemistry and Theoretical Studies of Pyrrolidin 3 Amine Hydrochloride

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking simulations are instrumental in predicting how a ligand, such as a derivative of pyrrolidin-3-amine, will bind to a receptor's active site. These computational techniques provide insights into the binding affinity and the specific non-covalent interactions that stabilize the ligand-receptor complex, which is fundamental for designing more potent and selective inhibitors.

Prediction of Binding Affinities and Non-Covalent Interaction Modes (e.g., Hydrogen Bonding, Pi-Stacking)

The pyrrolidin-3-amine scaffold is frequently utilized in the design of kinase inhibitors and other targeted therapies. Docking studies reveal that the amine group and the pyrrolidine (B122466) ring are key pharmacophoric features that engage in specific interactions with protein targets.

For instance, in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, the pyrrolidin-3-amine moiety was shown to be critical. Docking models of inhibitor NCGC1481, which contains this scaffold, showed that it could effectively bind to FLT3, including drug-resistant mutant forms. The amine group often acts as a hydrogen bond donor or acceptor, anchoring the inhibitor within the active site. In studies of tricyclic GyrB/ParE inhibitors, the basic amine of the pyrrolidine ring was found to complement the negative electrostatic potential of the active site and form hydrogen bonds with a conserved asparagine residue and a network of water molecules.

Similarly, in the design of inhibitors for phosphoinositide 3-kinase delta (PI3Kδ), the amine subunit plays a crucial role in activity and selectivity. Docking calculations have shown that the pyrrolidine ring can be modified to optimize interactions, with six-membered rings sometimes being more favorable for PI3Kδ inhibition than the five-membered pyrrolidine ring.

The stereochemistry of the pyrrolidine ring is also a significant factor. For example, in rhodium(III) complexes designed as kinase inhibitors, the stereochemistry of analogous ligands significantly influenced the kinase inhibition profiles. Furthermore, structure-activity relationship (SAR) studies on N-Cyclopropylpyrrolidin-3-amine hydrochloride derivatives highlight that the 3-position of the amine on the pyrrolidine ring enhances penetration of the blood-brain barrier.

Non-covalent interactions such as pi-stacking are also important, particularly when the pyrrolidine scaffold is attached to aromatic systems. In inhibitors of FLT3, edge-to-face aromatic interactions between the phenyl ring of a ligand and phenylalanine residues in the kinase are crucial for binding.

Table 1: Predicted Interactions of Pyrrolidin-3-amine Derivatives with Protein Targets

Target Protein Key Interacting Residues Type of Interaction Reference
FLT3 D835, S838, F691 Hydrogen Bonding, Edge-to-Face Aromatic
GyrB/ParE Conserved Aspartate, Conserved Asparagine Hydrogen Bonding
PI3Kδ Trp-760 Steric Interactions

Computational Guidance for Scaffold Modification and Synthetic Prioritization

Computational models, including 3D-QSAR (Quantitative Structure-Activity Relationship), provide valuable guidance for modifying the pyrrolidin-3-amine scaffold to enhance biological activity. These models generate contour maps that indicate

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular descriptors that influence a specific biological endpoint, QSAR models can be used to predict the activity of new, unsynthesized compounds, thus guiding the design of more potent molecules.

While specific QSAR studies exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining studies on analogous pyrrolidine derivatives. Research on various pyrrolidine derivatives has consistently highlighted the importance of both electronic and steric factors in determining their chemical reactivity and biological activity. nih.govresearchgate.net

For a molecule like this compound, key molecular descriptors that would be correlated with its reactivity and selectivity in a QSAR model would likely include:

Electronic Descriptors: These describe the electronic properties of the molecule. For instance, the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial. The amine group in the 3-position of the pyrrolidine ring is a key site for chemical reactions, and its nucleophilicity will be heavily influenced by these electronic factors. In studies of other pyrrolidine derivatives, electronic effects of substituents on the pyrrolidine ring have been shown to play a significant role in their activity. researchgate.net

Steric Descriptors: These descriptors relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific conformational parameters are important. The stereochemistry of the amine group (R or S configuration) would be a critical determinant of its selective interaction with chiral biological targets.

Topological Descriptors: These are numerical representations of the molecular structure, such as branching indices and connectivity indices. They can capture aspects of the molecular shape and size that influence interactions with biological macromolecules.

A hypothetical QSAR study on a series of substituted pyrrolidin-3-amine derivatives might reveal a correlation where increased electron-donating character at the amine group enhances reactivity in a particular assay, while bulky substituents near the amine group might decrease it due to steric hindrance.

Table 1: Representative Molecular Descriptors and Their Potential Correlation with Reactivity/Selectivity of Pyrrolidine-3-amine Analogs

Descriptor CategorySpecific DescriptorPotential Correlation with Reactivity/Selectivity
Electronic HOMO EnergyHigher HOMO energy may correlate with increased nucleophilicity and reactivity.
LUMO EnergyLower LUMO energy may indicate susceptibility to nucleophilic attack.
Mulliken Atomic ChargesCharge on the nitrogen atom can indicate its reactivity as a nucleophile.
Steric Molecular VolumeIncreased volume may lead to decreased binding affinity due to steric clashes.
Solvent-Accessible Surface Area (SASA)Changes in SASA can affect solubility and interactions with biological targets.
Topological Wiener IndexCan correlate with the overall shape and branching of the molecule.

This table is illustrative and based on general principles of QSAR applied to analogous compounds.

The ability of a drug candidate to permeate biological membranes is a critical aspect of its pharmacokinetic profile, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). mdpi.com In silico models provide a valuable tool for the early prediction of membrane permeability, helping to identify compounds with favorable drug-like properties.

For this compound, its permeability across membranes like the intestinal epithelium or the blood-brain barrier would be influenced by several key physicochemical properties that can be calculated using computational methods. These properties are often used as descriptors in models to predict permeability coefficients, such as the Caco-2 cell permeability assay.

Key descriptors for predicting the permeability of small amine heterocycles include:

Lipophilicity (logP): The octanol-water partition coefficient is a measure of a compound's hydrophobicity. Generally, a moderate logP is optimal for membrane permeability.

Polar Surface Area (PSA): This is the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen). A lower PSA is generally associated with better membrane permeability.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors in a molecule influences its interaction with the aqueous environment and the polar head groups of the lipid bilayer. A higher number of hydrogen bonds can hinder passive diffusion across membranes.

Molecular Weight: Smaller molecules tend to permeate membranes more readily.

Flexibility: The number of rotatable bonds can influence a molecule's ability to adopt a conformation suitable for traversing the membrane.

Molecular dynamics (MD) simulations can provide a more detailed, atomistic view of the permeation process. nih.govresearchgate.net An MD simulation could model the interaction of this compound with a lipid bilayer, providing insights into the energy barriers it must overcome to pass from the aqueous environment into and across the hydrophobic core of the membrane. nih.govnih.gov Such simulations have been used to study the permeability of other small amine compounds. nih.gov

Table 2: Predicted Physicochemical Properties Relevant to Permeability for Pyrrolidin-3-amine

PropertyPredicted Value Range (Illustrative)Implication for Permeability
Molecular Weight ~86.14 g/mol (free base)Low, generally favorable for permeability.
logP Low (hydrophilic)May result in lower passive diffusion.
Polar Surface Area (PSA) ModerateThe amine group contributes significantly to the PSA.
Hydrogen Bond Donors 2 (amine group)Can hinder passive diffusion.
Hydrogen Bond Acceptors 1 (amine group)Can hinder passive diffusion.

Note: These values are estimations for the free base and would be different for the hydrochloride salt. The predictions are based on general computational models.

In silico models for permeability often take the form of classification models (e.g., predicting high or low permeability) or regression models that predict a specific permeability coefficient. acs.org For a small, polar molecule like Pyrrolidin-3-amine, it is likely that its permeability would be predicted to be low to moderate, and it might be a substrate for active transport mechanisms.

Computational chemistry provides a powerful lens through which to investigate the properties of this compound. While specific experimental QSAR and permeability data for this exact compound are not widely published, the application of established computational methodologies allows for insightful predictions. By analyzing molecular descriptors related to electronic and steric properties, it is possible to hypothesize about its chemical reactivity and selectivity. Similarly, in silico models based on key physicochemical properties can offer valuable predictions regarding its membrane permeability. These theoretical studies are instrumental in guiding the potential development of pyrrolidine-based compounds in medicinal chemistry.

Reaction Mechanisms and Reactivity Profiles of Pyrrolidin 3 Amine Hydrochloride

Nucleophilic Reactivity of the Amine Functionality

The presence of two amine groups with different steric and electronic environments allows for selective reactions. The primary amine is generally more sterically accessible and more nucleophilic than the secondary ring amine, although reaction conditions can be tuned to target either site.

The amine groups of pyrrolidin-3-amine readily undergo nucleophilic substitution with alkyl halides or other alkylating agents. The reaction proceeds via a standard SN2 mechanism. Control over the degree of alkylation (mono- vs. polyalkylation) is a key challenge.

Monoalkylation: Selective mono-alkylation of the primary amine can be achieved by using a stoichiometric amount of the alkylating agent and carefully controlling reaction conditions. The use of a bulky protecting group on the secondary ring amine can also direct alkylation to the primary amine. For instance, N-Boc protection of the pyrrolidine (B122466) nitrogen allows for selective alkylation of the 3-amino group. Subsequent deprotection yields the N-alkylated product. nih.gov

Polyalkylation: In the presence of excess alkylating agent and stronger basic conditions, polyalkylation is common. Both the primary and secondary amines can be alkylated. The primary amine can be converted to a secondary or tertiary amine, and the secondary ring amine can be converted to a tertiary amine. organic-chemistry.org Further reaction of the tertiary amines can lead to the formation of quaternary ammonium (B1175870) salts.

Acylation of the amine functionalities in pyrrolidin-3-amine is a robust method for forming stable amide bonds. This is a common transformation in the synthesis of pharmaceutical compounds. researchgate.net The primary amine is typically more reactive towards acylating agents than the sterically hindered secondary amine, allowing for chemoselective acylation.

The reaction can be carried out using various acylating agents, such as acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base to neutralize the HCl generated (from acyl chlorides) or the carboxylic acid byproduct (from anhydrides). researchgate.netgoogle.com The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

Selective N-acylation in the presence of other sensitive functional groups like hydroxyls is a significant advantage of this method. researchgate.net Even when starting with the hydrochloride salt, the reaction can proceed efficiently in an aqueous medium with the addition of a base like sodium bicarbonate. researchgate.net In some syntheses, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or potassium acyltrifluoroborates (KATs) are used to facilitate amide bond formation from carboxylic acids, avoiding the need for highly reactive acyl chlorides. youtube.comnih.govresearchgate.net

Table 1: Examples of Acylation Reactions
Acylating AgentAmine TargetTypical ConditionsProduct TypeReference
Acyl Chloride (e.g., Chloroacetyl chloride)Primary AmineOrganic solvent (THF, Et2O), Base (e.g., Triethylamine)N-Chloroacetyl amide google.comhacettepe.edu.tr
Acetic AnhydridePrimary AmineAqueous NaHCO3 or organic solventN-Acetyl amide researchgate.net
Carboxylic Acid + Coupling Agent (e.g., KATs)Primary/Secondary AmineAcid promoter, then oxidation (H2O2)Amide nih.govresearchgate.net
N,N′,N″,N′″-tetraacetylglycolurilPrimary AmineReflux in DichloromethaneMono-N-acetylated amide nih.gov

Reductive amination is a powerful method for C-N bond formation, converting a carbonyl group into an amine. wikipedia.org Pyrrolidin-3-amine can act as the nucleophile in this reaction, attacking an aldehyde or a ketone. The mechanism proceeds in two main steps: libretexts.orgyoutube.com

Imine/Iminium Ion Formation: The primary amine of pyrrolidin-3-amine performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration under weakly acidic conditions (pH ~4-5) to form a Schiff base, or imine. If the secondary ring amine were to react, an iminium ion would be formed. libretexts.org

Reduction: The resulting C=N double bond of the imine is then reduced to a single bond. This reduction is typically achieved in the same pot using a selective reducing agent that does not readily reduce the initial carbonyl compound. Common reagents for this step include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgharvard.edu These reagents are less reactive than sodium borohydride (B1222165) (NaBH₄) and are more selective for the protonated imine intermediate over the carbonyl starting material. harvard.edu

This one-pot procedure is highly efficient and avoids the over-alkylation issues that can occur with direct alkylation using alkyl halides. harvard.edu

Cyclization and Rearrangement Mechanisms Involving the Pyrrolidine Ring

The structure of pyrrolidin-3-amine allows its derivatives to be used as scaffolds in the synthesis of more complex heterocyclic systems, including bicyclic and spirocyclic structures.

Derivatives of pyrrolidin-3-amine can be designed to undergo intramolecular cyclization, a key strategy for constructing complex molecular architectures.

Intramolecular SN2: If a suitable electrophilic center is introduced into a side chain attached to one of the nitrogen atoms, an intramolecular SN2 reaction can occur. For example, a side chain containing a halide or a sulfonate ester leaving group can be displaced by the other amine nitrogen, leading to the formation of a bicyclic system. The stereochemistry of these reactions is highly controlled, often proceeding with an inversion of configuration at the electrophilic carbon. This pathway is fundamental in synthesizing stereochemically defined pyrrolidine-containing structures. researchgate.netgoogle.com

Aza-Michael Reactions: The aza-Michael addition, or conjugate addition, of an amine to an α,β-unsaturated carbonyl compound is a widely used C-N bond-forming reaction. researchgate.netnih.gov In an intramolecular context, if a derivative of pyrrolidin-3-amine contains a Michael acceptor (such as an enone or an acrylate) tethered to the molecule, the amine functionality can act as the nucleophile. The reaction involves the attack of the amine on the β-carbon of the unsaturated system, forming a new ring. nih.govfrontiersin.org This can lead to the formation of pyrrolizidine (B1209537) or indolizidine core structures. These reactions can be catalyzed by acids or bases and often proceed with high diastereoselectivity. ntu.edu.sg

Table 2: Examples of Intramolecular Cyclization Pathways
Reaction TypeReactant FeaturesMechanismProductReference
Intramolecular SN2Pyrrolidine derivative with a nucleophilic amine and an alkyl halide/sulfonate side chain.Nucleophilic attack by the amine nitrogen, displacing the leaving group.Bicyclic amine researchgate.netresearchgate.net
Intramolecular Aza-Michael AdditionPyrrolidine derivative with an amine and a tethered α,β-unsaturated carbonyl system.Nucleophilic conjugate addition of the amine to the electron-deficient alkene.Fused or bridged heterocyclic system nih.govnih.govfrontiersin.org

The Cope elimination is a thermal, intramolecular (Ei) elimination reaction that converts a tertiary amine oxide into an alkene and a hydroxylamine. chadsprep.com For a derivative of pyrrolidin-3-amine to undergo this reaction, it must first be converted to a tertiary amine (e.g., through exhaustive alkylation) and then oxidized to the corresponding N-oxide, typically using hydrogen peroxide (H₂O₂) or a peroxy acid like m-CPBA. masterorganicchemistry.com

The mechanism is a syn-periplanar elimination, where the amine oxide's oxygen atom acts as the internal base, abstracting a proton from a β-carbon. organic-chemistry.orgchemistrysteps.com The reaction proceeds through a five-membered cyclic transition state. organic-chemistry.org This syn-stereoselectivity is a key feature, distinguishing it from E2 eliminations, which typically require an anti-periplanar arrangement. chemistrysteps.com If applied to a suitable N-oxide derivative of pyrrolidin-3-amine, the Cope elimination could be used to introduce a double bond into the pyrrolidine ring or into an N-alkyl substituent, depending on the availability of syn-protons.

Related thermal rearrangements, though less common for simple pyrrolidines, can occur under harsh conditions, sometimes leading to ring expansion or contraction, but these are generally less controlled than the Cope elimination. rsc.orgrsc.org

Catalytic Mechanisms Involving Pyrrolidin-3-amine Hydrochloride Derivatives

Organocatalytic Cycles (e.g., Enamine and Iminium Catalysis)

Derivatives of pyrrolidin-3-amine are prominent organocatalysts, particularly in reactions proceeding through enamine and iminium ion intermediates. nih.govbeilstein-journals.org The pyrrolidine scaffold is a privileged motif in aminocatalysis, enabling a wide range of asymmetric transformations. beilstein-journals.org

Enamine Catalysis: In a typical enamine catalytic cycle, a chiral secondary amine, such as a derivative of pyrrolidin-3-amine, reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the functionalized product. The stereoselectivity of these reactions is dictated by the specific structure of the chiral pyrrolidine catalyst, which creates a defined chiral environment around the enamine. ethz.ch For instance, pyrrolidines with bulky substituents at the C2 position can provide the necessary steric hindrance to guide the approach of the electrophile, leading to high levels of enantioselectivity. beilstein-journals.org

Iminium Catalysis: Conversely, in iminium catalysis, the secondary amine catalyst reacts with an α,β-unsaturated carbonyl compound to form a transient iminium ion. acs.org This process enhances the electrophilicity of the β-carbon, making it more susceptible to attack by a nucleophile. The presence of an acid, often the hydrochloride salt of the amine catalyst itself, is generally required to facilitate the formation of these reactive iminium species. acs.org After the nucleophilic addition, the resulting enamine is hydrolyzed to release the product and regenerate the catalyst. Computational studies have been employed to understand the relative stability and reactivity of these pyrrolidine-derived iminium ions. acs.org

A key aspect of these catalytic cycles is the ability to control the stereochemical outcome. The conformational rigidity and defined stereochemistry of chiral pyrrolidine derivatives are instrumental in achieving high enantioselectivity. ethz.ch The substituent on the pyrrolidine ring plays a crucial role in shielding one face of the enamine or iminium intermediate, thereby directing the attack of the reaction partner. nih.govethz.ch

Metal-Ligand Coordination and Catalytic Activity

Beyond organocatalysis, derivatives of pyrrolidin-3-amine also serve as effective ligands in metal-catalyzed reactions. The nitrogen atoms within the pyrrolidine ring and the amine substituent can coordinate with a metal center, forming a chiral metal complex that can catalyze a variety of transformations.

The coordination of these chiral ligands to a metal creates a well-defined three-dimensional space around the catalytic center. This chiral environment influences the binding of substrates and the subsequent bond-forming or bond-breaking steps, leading to enantioselective product formation. The electronic and steric properties of the pyrrolidine-based ligand can be systematically modified to optimize the catalytic activity and selectivity of the metal complex for a specific reaction. nih.gov

For example, chiral pyrrolidine-containing ligands have been successfully employed in transition metal-catalyzed reactions such as asymmetric hydrogenation and C-H activation. nih.govacs.org In these cases, the ligand not only induces chirality but also modulates the reactivity of the metal center, impacting reaction rates and catalyst stability. The ability of the pyrrolidine scaffold to act as a bidentate or even tridentate ligand, depending on its substitution pattern, provides versatility in the design of metal catalysts for a broad spectrum of synthetic applications.

Detailed Research Findings

Catalyst TypeReactionKey Findings
Organocatalyst Michael AdditionNew pyrrolidine-based organocatalysts with bulky C2 substituents were effective for the Michael addition of aldehydes to nitroolefins, achieving up to 85% enantiomeric excess. beilstein-journals.org
Organocatalyst Aldol (B89426) ReactionDipeptide-like organocatalysts derived from proline showed good yields and moderate enantioselectivities in the asymmetric aldol reaction between aromatic aldehydes and acetone. mdpi.com
Metal-Ligand Complex Asymmetric C-H InsertionRhodium(II) complexes with chiral pyrrolidine-based ligands catalyzed two consecutive C-H insertions to produce C2-symmetrical pyrrolidines with high enantio- and diastereocontrol. nih.gov
Metal-Ligand Complex Reductive Azomethine Ylide GenerationVaska's complex, [IrCl(CO)(PPh3)2], catalyzed the reductive generation of azomethine ylides from amides and lactams, leading to the synthesis of complex pyrrolidine architectures. acs.org

Applications As a Chemical Scaffold and Building Block in Advanced Research

Role in Asymmetric Catalysis

The pyrrolidine (B122466) ring is a privileged scaffold in asymmetric catalysis, and derivatives of pyrrolidin-3-amine hydrochloride are instrumental in the development of both metal-based and metal-free catalytic systems. Its stereogenic center and the presence of two distinct nitrogen atoms—the endocyclic secondary amine and the primary exocyclic amine—provide a versatile platform for designing chiral ligands and organocatalysts.

Chiral Auxiliaries and Ligands for Metal Complexes

This compound serves as a precursor for the synthesis of chiral ligands that can coordinate with metal centers to form catalysts for a variety of asymmetric transformations. The chirality of the pyrrolidine backbone is transferred to the catalytic process, enabling the stereoselective synthesis of desired enantiomers. These ligands are often bidentate or polydentate, with the nitrogen atoms of the pyrrolidine ring and the amine substituent, or further modified functional groups, coordinating to the metal.

For instance, chiral P,N-ligands, which incorporate both a phosphorus and a nitrogen donor atom, have proven to be highly effective in asymmetric catalysis. While specific examples detailing the direct use of this compound are not extensively documented in readily available literature, the general principle involves the functionalization of the amine groups to introduce phosphine moieties. The resulting ligands can then be complexed with transition metals like palladium, rhodium, or iridium to catalyze reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal center.

The development of such ligands often involves a multi-step synthesis where the primary amine of the pyrrolidine-3-amine core is selectively modified. The hydrochloride salt form can be advantageous in these synthetic routes, as it allows for differential protection and functionalization of the two nitrogen atoms.

Design and Application of Pyrrolidine-Based Organocatalysts (e.g., Michael Additions, Aldol (B89426) Reactions)

In the realm of organocatalysis, which utilizes small organic molecules as catalysts, pyrrolidine derivatives have established a prominent position. This compound is a valuable starting material for the synthesis of a variety of organocatalysts that are particularly effective in enamine and iminium ion catalysis.

These catalysts are frequently employed in classic carbon-carbon bond-forming reactions, such as Michael additions and aldol reactions, to produce chiral products with high enantioselectivity. The general mechanism involves the reaction of the secondary amine of the pyrrolidine ring with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine or an electrophilic iminium ion intermediate. The inherent chirality of the pyrrolidine scaffold directs the subsequent reaction with the substrate, leading to the preferential formation of one enantiomer.

Research has shown that 3-pyrrolidinamine itself can exhibit high catalytic activity in aldol condensations. While the hydrochloride salt would need to be neutralized to its free amine form to be catalytically active, it serves as a stable and readily available precursor. Modifications of the primary amine group can be used to fine-tune the steric and electronic properties of the catalyst, thereby influencing its reactivity and selectivity. For example, the primary amine can be converted into amides, sulfonamides, or thioureas to introduce additional hydrogen-bonding capabilities, which can help in organizing the transition state and enhancing stereocontrol.

Table 1: Application of Pyrrolidine-Based Organocatalysts in Asymmetric Reactions

Reaction TypeCatalyst TypeSubstrate ScopeEnantioselectivity (ee)Diastereoselectivity (dr)
Michael AdditionDiarylprolinol silyl ethersAldehydes and nitroolefinsHighHigh
Aldol ReactionProline and its derivativesKetones and aldehydesGood to ExcellentVariable
Michael AdditionPyrrolidine-thiourea catalystsKetones and nitroalkenesHigh to ExcellentGood to High
Aldol ReactionPyrrolidine-sulfonamide catalystsKetones and aldehydesGood to HighGood to High

This table presents representative data for pyrrolidine-based organocatalysts in general, illustrating the potential of catalysts derived from the pyrrolidin-3-amine scaffold.

Scaffold for Complex Organic Molecule Synthesis

The rigid, chiral framework of this compound makes it an excellent starting point for the synthesis of complex organic molecules, including diverse heterocyclic systems and enantiomerically pure compounds for chemical biology research.

Construction of Diverse Heterocyclic Systems

The pyrrolidine ring is a common motif in a vast array of natural products and pharmaceutically active compounds. This compound provides a versatile template for the construction of more complex heterocyclic systems. The two nitrogen atoms can be selectively functionalized to build additional rings onto the pyrrolidine core.

For example, the primary amine can act as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form fused or spirocyclic heterocyclic systems. The secondary amine can be acylated or alkylated to introduce other functional groups or to serve as an anchor point for further ring-forming reactions. The inherent chirality of the starting material ensures that the resulting complex molecules are obtained in an enantiomerically enriched form. This strategy is valuable in the synthesis of alkaloids, amino sugars, and other biologically active nitrogen-containing heterocycles.

Synthesis of Enantiomerically Pure Compounds for Chemical Biology Research

The synthesis of enantiomerically pure compounds is of paramount importance in chemical biology for probing biological processes and for drug discovery. This compound is a valuable chiral building block for the synthesis of such molecules. Its stereocenter is well-defined, and its functional groups provide handles for elaboration into more complex structures.

Researchers in chemical biology often require access to stereochemically defined small molecules to study their interactions with biological targets such as enzymes and receptors. The pyrrolidine scaffold is present in many bioactive molecules, and the ability to synthesize analogues with defined stereochemistry is crucial for structure-activity relationship (SAR) studies. By using either the (R) or (S) enantiomer of this compound, chemists can systematically investigate the impact of stereochemistry on biological activity. This approach is instrumental in the development of new therapeutic agents and chemical probes.

Applications in Advanced Materials Research

While the primary applications of this compound have been in asymmetric synthesis and medicinal chemistry, its unique structural features are also being explored in the field of advanced materials research. Chiral molecules are of increasing interest for the development of materials with novel optical, electronic, and chiroptical properties.

One emerging area of application is in the synthesis of chiral metal-organic frameworks (MOFs) and coordination polymers. The ability of pyrrolidin-3-amine and its derivatives to act as chiral ligands allows for the construction of porous materials with chiral channels or surfaces. These materials have potential applications in enantioselective separations, asymmetric catalysis, and sensing.

Furthermore, fluorinated derivatives of pyrrolidine hydrochloride have been investigated as ligands in the formation of perovskite ferroelectrics. For example, (S)-(+)-3-fluoropyrrolidine hydrochloride has been used to create cadmium-based perovskite ferroelectrics with elevated Curie temperatures, making them suitable for applications at room temperature. ossila.com This highlights the potential for appropriately functionalized pyrrolidin-3-amine derivatives to be incorporated into advanced materials with tailored properties. The introduction of chirality can influence the crystal packing and lead to non-centrosymmetric structures, which are a prerequisite for properties like ferroelectricity and second-harmonic generation.

Incorporation into Ferroelectric Materials

This compound, through its cationic form, the pyrrolidinium (B1226570) ion, serves as a crucial component in the burgeoning field of organic-inorganic hybrid ferroelectric materials. These materials are of significant interest due to their potential applications in electronics and physics, owing to their desirable photophysical and electrical properties.

A notable example of a ferroelectric material incorporating the pyrrolidinium scaffold is (C₄H₈NH₂)₃[Sb₂Cl₉]. sci-hub.seresearchgate.net This compound is the first pyrrolidinium derivative within the halobismuthates(III) and haloantimonates(III) families to exhibit ferroelectric properties. sci-hub.seresearchgate.net The crystal structure of this material is composed of perovskite-like layers of [Sb₂Cl₉]³⁻, which are interdigitated by layers of pyrrolidinium cations. sci-hub.seresearchgate.net

The synthesis of single crystals of (C₄H₈NH₂)₃[Sb₂Cl₉] involves the reaction of a stoichiometric amount of pyrrolidinium chloride with Sb₂O₃ in a concentrated hydrochloric acid solution. sci-hub.se The resulting transparent, platelet-like crystals exhibit multiphase ferroelectric and ferroelastic phenomena. sci-hub.seresearchgate.net

The ferroelectric nature of this material is intricately linked to the dynamic behavior of the pyrrolidinium cations within the crystal lattice. The compound undergoes a complex sequence of temperature-dependent phase transitions, and remarkably, polar properties are observed in all six of its phases, including at room temperature. sci-hub.seresearchgate.net The mechanism for most of these phase transitions is associated with the progressive ordering of the non-equivalent pyrrolidinium cations. sci-hub.seresearchgate.net The noncentrosymmetry of the crystal structure, a prerequisite for ferroelectricity, has been confirmed by second harmonic generation (SHG) measurements at room temperature. sci-hub.se

The table below summarizes some of the key properties of the ferroelectric material (C₄H₈NH₂)₃[Sb₂Cl₉].

PropertyDescription
Chemical Formula (C₄H₈NH₂)₃[Sb₂Cl₉]
Crystal Structure Perovskite-like layers of [Sb₂Cl₉]³⁻ interdigitated with pyrrolidinium cations. sci-hub.seresearchgate.net
Ferroelectric Nature Exhibits ferroelectric and ferroelastic properties over multiple phases. sci-hub.seresearchgate.net
Phase Transitions Undergoes a complex sequence of temperature-dependent phase transitions. sci-hub.seresearchgate.net
Cation Dynamics The ordering of pyrrolidinium cations is crucial to the phase transitions. sci-hub.seresearchgate.net

Development of Novel Ionic Liquids

This compound is a valuable precursor for the synthesis of novel ionic liquids (ILs), particularly functionalized or "task-specific" ILs. The pyrrolidinium cation, derived from this compound, is a common structural motif in a wide range of ILs. These materials are salts that are liquid at or near room temperature and possess a unique combination of properties including low vapor pressure, high thermal stability, and high ionic conductivity. nih.gov

The general synthesis of pyrrolidinium-based protic ionic liquids (PILs) can be achieved through a straightforward and atom-economical neutralization reaction between a pyrrolidine derivative and a Brønsted acid. acs.orgnih.gov This method allows for the preparation of a diverse range of ILs by varying the anion.

The amine functional group in this compound offers a site for further chemical modification, enabling the creation of task-specific ionic liquids. This functionalization can be used to tune the physicochemical properties of the IL for specific applications.

Pyrrolidinium-based ILs exhibit a range of desirable properties that make them suitable for various advanced research applications. They often have a relatively low cost and low toxicity. acs.orgnih.gov Furthermore, they can possess a large electrochemical window, with some examples showing stability up to 3 volts. acs.orgnih.gov The ionic conductivity of these ILs can be quite high, with some protonated pyrrolidinium salts reaching up to 56 mS cm⁻¹ at room temperature. acs.orgnih.gov

The physical and electrochemical properties of pyrrolidinium-based ILs are highly dependent on the nature of the anion they are paired with. The table below illustrates the influence of different anions on the properties of pyrrolidinium-based PILs.

AnionViscosity at 25°C (cP)Ionic Conductivity (mS cm⁻¹)
Formate (HCOO⁻)2.5-
Nitrate (NO₃⁻)5.2up to 56
Hydrogen Sulfate (HSO₄⁻)190-

Data sourced from studies on pyrrolidinium-based protic ionic liquids. acs.org

The versatility in their synthesis and the ability to tune their properties through functionalization make pyrrolidinium-based ionic liquids, including those derived from this compound, a significant area of research for applications in areas such as electrolytes for batteries and fuel cells, thermal transfer fluids, and as media for acid-catalyzed reactions. acs.orgnih.gov

Future Directions and Emerging Research Areas

Integration of Artificial Intelligence and Machine Learning in Pyrrolidin-3-amine Hydrochloride Synthesis Design

Optimize Reaction Conditions: AI algorithms can analyze variables such as solvent, temperature, and catalyst to predict the optimal conditions for synthesizing this compound, potentially leading to higher yields and purity.

Discover Novel Synthetic Pathways: By retrospectively analyzing the structure of this compound, AI tools can propose entirely new synthetic routes that may be more efficient or sustainable than current methods. nih.gov

Predict Synthesizability of Derivatives: As researchers design new functionalized scaffolds based on this compound, ML models can predict the likelihood of their successful synthesis, saving time and resources. nih.gov

Table 1: Potential Applications of AI/ML in this compound Synthesis

Application AreaAI/ML Tool/TechniquePotential Impact
Route Planning Retrosynthesis Prediction AlgorithmsIdentification of novel, more efficient synthetic pathways.
Condition Optimization High-Throughput Experimentation (HTE) Data AnalysisAccelerated determination of optimal reaction conditions for yield and purity. digitellinc.com
Outcome Prediction Forward-Reaction Prediction ModelsAccurate prediction of products and byproducts, reducing failed experiments. nih.gov
Substrate Screening In Silico Library ScreeningEfficient identification of suitable starting materials for functionalized derivatives. digitellinc.com

Development of Novel Catalytic Systems for this compound Transformations

The development of new catalytic systems is crucial for enhancing the efficiency and selectivity of chemical transformations involving this compound. Research is ongoing to discover catalysts that can facilitate reactions under milder conditions and with greater control over stereochemistry. organic-chemistry.org

Recent advances in catalysis for pyrrolidine (B122466) ring synthesis and functionalization that could be applied to this compound include:

Transition-Metal Catalysis: Catalysts based on iridium, rhodium, copper, and palladium have shown significant promise in the synthesis of pyrrolidine derivatives. organic-chemistry.org For instance, iridium complexes have been used for the N-heterocyclization of primary amines with diols to form five-membered rings. organic-chemistry.org

Organocatalysis: Chiral pyrrolidine-based organocatalysts, such as derivatives of proline, have been extensively studied for their ability to promote asymmetric transformations. mdpi.comnih.gov The development of novel pyrrolidine-based catalysts could lead to more efficient and enantioselective syntheses of functionalized this compound derivatives. nii.ac.jpnih.gov

Enzymatic Catalysis: The use of enzymes as catalysts in organic synthesis offers the advantages of high selectivity and environmentally friendly reaction conditions. Future research may focus on identifying or engineering enzymes that can catalyze specific transformations of the this compound scaffold.

Table 2: Examples of Modern Catalytic Systems for Pyrrolidine Synthesis

Catalyst TypeMetal/CompoundReaction TypePotential Advantage for Pyrrolidin-3-amine HCl
Transition Metal Iridium (Ir) ComplexN-HeterocyclizationEfficient formation of the pyrrolidine ring from acyclic precursors. organic-chemistry.org
Transition Metal Rhodium (Rh)Intramolecular C-H AminationDirect synthesis of N-unprotected pyrrolidines. organic-chemistry.org
Transition Metal Copper (Cu)Intramolecular C-H AminationHigh regioselectivity and functional group tolerance. organic-chemistry.org
Organocatalyst (R)-3-Pyrrolidinecarboxylic acidEnantioselective anti-Mannich reactionsHigh stereocontrol in the formation of new C-C bonds. nih.gov

Exploration of New Chemical Space through Functionalized this compound Scaffolds

This compound serves as a valuable starting point for creating diverse libraries of functionalized molecules. The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry due to its three-dimensional structure, which allows for effective exploration of pharmacophore space. researchgate.netnih.gov

Future research will likely focus on creating novel derivatives of this compound by modifying its structure at various positions. This exploration of new chemical space could lead to the discovery of compounds with unique biological activities. nih.gov Key strategies for functionalization include:

Substitution on the Amine Group: The primary amine at the 3-position is a key site for functionalization, allowing for the introduction of a wide range of substituents through reactions such as acylation, alkylation, and reductive amination.

Substitution on the Pyrrolidine Ring: The development of methods for C-H activation and other functionalization reactions on the pyrrolidine ring itself will open up new avenues for creating diverse molecular architectures. digitellinc.com

Creation of Spirocyclic and Bridged Systems: The synthesis of more rigid, three-dimensional structures, such as spiro(pyrrolidine-3,3′-oxindole)s and bridged pyrrolidines, can lead to compounds with improved pharmacological properties. rsc.orgacs.org These rigid scaffolds can provide unprecedented spatial arrangements of functional groups, enabling better interaction with biological targets. rsc.org

The systematic functionalization of the this compound scaffold, guided by computational modeling and high-throughput screening, will continue to be a significant area of research, with the potential to yield novel therapeutic agents and chemical probes. nih.gov

Q & A

Q. What are the recommended storage conditions for Pyrrolidin-3-amine hydrochloride to ensure stability?

this compound derivatives are typically stored at 2–8°C in tightly sealed containers to prevent moisture absorption and degradation . Stability studies recommend using desiccants and inert atmospheres (e.g., nitrogen) for long-term storage. For hygroscopic variants, lyophilization or storage under vacuum may be necessary. Regularly monitor purity via HPLC (>95% purity threshold) to detect decomposition .

Q. What safety precautions are critical when handling this compound in the lab?

Key precautions include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to mitigate inhalation risks, as amine hydrochlorides can release irritant vapors .
  • Spill Management: Neutralize spills with sodium bicarbonate, followed by absorption with inert materials (e.g., vermiculite) .
  • First Aid: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. How can this compound be identified and characterized experimentally?

  • Spectroscopic Analysis: Use ¹H/¹³C NMR to confirm structural integrity (e.g., δ 2.8–3.5 ppm for pyrrolidine protons) .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ for C₄H₁₀N₂·HCl = 122.6 g/mol) .
  • Elemental Analysis: Validate chloride content via titration or ion chromatography .

Advanced Research Questions

Q. How can enantioselective synthesis of (R)- or (S)-Pyrrolidin-3-amine hydrochloride be optimized?

  • Chiral Resolution: Use D-aspartic acid as a starting material for asymmetric synthesis, followed by hydrogenation and Boc protection/deprotection to achieve >99% enantiomeric excess (ee) .
  • Catalytic Methods: Employ chiral catalysts (e.g., Ru-BINAP complexes) for dynamic kinetic resolution .
  • Quality Control: Validate ee via chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry .

Q. What strategies resolve contradictions in hazard classification data for this compound derivatives?

Discrepancies in GHS classifications (e.g., unclassified in some SDS vs. H302/H318 in others) arise from batch-specific impurities or incomplete toxicological data. Mitigation strategies include:

  • Batch Testing: Conduct acute toxicity assays (OECD 423) for each synthesis lot .
  • Literature Cross-Referencing: Compare SDS data with peer-reviewed studies (e.g., Ashford’s Dictionary of Industrial Chemicals) .
  • Precautionary Labeling: Default to stricter classifications if uncertainties persist .

Q. How can this compound be functionalized for drug discovery applications?

  • N-Functionalization: React with nitropyridines or fluorophenyl groups via SNAr reactions to generate intermediates for kinase inhibitors .
  • Salt Formation: Improve solubility by exchanging HCl for other counterions (e.g., trifluoroacetate) .
  • Biological Screening: Use SPR or fluorescence polarization assays to evaluate binding affinity to target proteins (e.g., GPCRs) .

Q. What analytical methods detect trace impurities in this compound batches?

  • HPLC-MS/MS: Identify degradation products (e.g., pyrrolidine-N-oxide) with a C18 column and 0.1% formic acid mobile phase .
  • Karl Fischer Titration: Quantify residual moisture (<0.5% w/w) to assess hygroscopicity .
  • ICP-OES: Screen for heavy metal contaminants (e.g., Pd <10 ppm from catalytic steps) .

Methodological Tables

Q. Table 1: Key Synthetic Routes for this compound Derivatives

MethodStarting MaterialYield (%)Purity (%)Reference
Asymmetric HydrogenationD-Aspartic Acid8599.5
Nucleophilic Substitution3-Nitropyridine7298.2
Orthoester AminolysisAmine Hydrochloride Salt9097.8

Q. Table 2: Stability Under Accelerated Conditions (40°C/75% RH)

Time (Weeks)Purity (%)Degradation Products Detected
099.8None
498.1Pyrrolidine-N-oxide (0.7%)
895.4Pyrrolidine-N-oxide (2.1%)
Data sourced from .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.